A simple economical procedure for selective reduction of aldehydes in presence of ketones

,

Indian Journal of Chemistry,

1986,

(6),

626-9

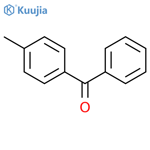

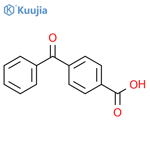

![[4-(hydroxymethyl)phenyl]-phenyl-methanone structure](https://fr.kuujia.com/scimg/cas/81449-01-6x500.png)